molecular formula C15H18N4O B11848697 1-Benzyl-3-(piperazin-1-yl)pyrazin-2(1H)-one

1-Benzyl-3-(piperazin-1-yl)pyrazin-2(1H)-one

Cat. No.: B11848697
M. Wt: 270.33 g/mol
InChI Key: AXKAPOKODUYPQO-UHFFFAOYSA-N
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Description

1-Benzyl-3-(piperazin-1-yl)pyrazin-2(1H)-one is a chemical compound that belongs to the class of pyrazinones It is characterized by the presence of a benzyl group attached to the nitrogen atom of the pyrazinone ring and a piperazine moiety at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzyl-3-(piperazin-1-yl)pyrazin-2(1H)-one typically involves the following steps:

    Formation of the Pyrazinone Ring: The pyrazinone ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the nitrogen atom of the pyrazinone ring.

    Attachment of the Piperazine Moiety: The piperazine moiety is attached through a nucleophilic substitution reaction, where the piperazine reacts with the third position of the pyrazinone ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, precise temperature control, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-Benzyl-3-(piperazin-1-yl)pyrazin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

1-Benzyl-3-(piperazin-1-yl)pyrazin-2(1H)-one has several scientific research applications:

    Medicinal Chemistry: The compound is explored for its potential as a therapeutic agent, particularly in the development of drugs targeting specific diseases.

    Biological Studies: It is used in biological assays to study its effects on cellular processes and pathways.

    Chemical Biology: The compound serves as a tool for probing biological systems and understanding molecular interactions.

    Industrial Applications: It is utilized in the synthesis of other complex molecules and as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 1-Benzyl-3-(piperazin-1-yl)pyrazin-2(1H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and influencing cellular pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    1-Benzyl-3-(piperazin-1-yl)pyrazin-2(1H)-one Derivatives: These compounds have similar structures but with different substituents on the pyrazinone or piperazine rings.

    Pyrazinone Analogues: Compounds with variations in the pyrazinone ring structure.

    Piperazine Derivatives: Molecules containing the piperazine moiety with different functional groups.

Uniqueness

This compound is unique due to its specific combination of the benzyl group, pyrazinone ring, and piperazine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C15H18N4O

Molecular Weight

270.33 g/mol

IUPAC Name

1-benzyl-3-piperazin-1-ylpyrazin-2-one

InChI

InChI=1S/C15H18N4O/c20-15-14(18-9-6-16-7-10-18)17-8-11-19(15)12-13-4-2-1-3-5-13/h1-5,8,11,16H,6-7,9-10,12H2

InChI Key

AXKAPOKODUYPQO-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=NC=CN(C2=O)CC3=CC=CC=C3

Origin of Product

United States

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